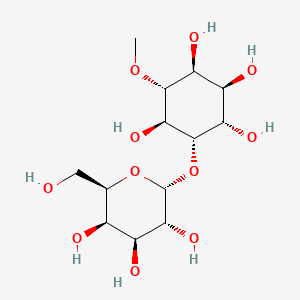
galactopinitol A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Galactopinitol A is a glycoside.
Wissenschaftliche Forschungsanwendungen
Discovery and Isolation
Galactopinitol A was first identified in leguminous seeds, including soya beans, chickpeas, lentils, and beans. Researchers Schweizer, Horman, and Wursch (1978) in their study titled "Low molecular weight carbohydrates from leguminous seeds; a new disaccharide: Galactopinitol" isolated and proposed the name galactopinitol for this compound. They discussed its potential role in biosynthesis and its association with flatulence (Schweizer, Horman, & Wursch, 1978).
Biosynthesis and Transport
In the study "myo‐Inositol, D‐chiro‐Inositol, and D‐Pinitol Synthesis, Transport, and Galactoside Formation in Soybean Explants" by Gomes, Obendorf, and Horbowicz (2005), it was found that galactopinitol A accumulates during seed maturation and desiccation in soybean plants. The study provided insights into the synthesis and transport of galactopinitol A in plants (Gomes, Obendorf, & Horbowicz, 2005).
Role in Seed Development
Chien, Lin, Juo, and Her (1996) identified a novel galactopinitol in Leucaena leucocephala seeds and studied its changes with other non-reducing sugars during seed development. Their research, titled "Occurrence of a novel galactopinitol and its changes with other non-reducing sugars during development of Leucaena laucocephala seeds," suggested a possible role of galactopinitol in desiccation tolerance of seeds (Chien, Lin, Juo, & Her, 1996).
Galactopinitol Synthesis Enzymes
Hoch, Peterbauer, and Richter (1999) in their study "Purification and characterization of stachyose synthase from lentil (Lens culinaris) seeds: galactopinitol and stachyose synthesis" explored the enzymes involved in the synthesis of galactopinitol A. They provided insights into the enzymatic synthesis and the role of stachyose synthase in the metabolism of galactosyl cyclitols in plant seeds (Hoch, Peterbauer, & Richter, 1999).
Galactopinitol in Soybean Seeds
Obendorf, Horbowicz, Dickerman, Brenac, and Smith (1998) analyzed the accumulation of galactopinitol A in soybean seeds, particularly in axis and cotyledon tissues. Their research, "Soluble Oligosaccharides and Galactosyl Cyclitols in Maturing Soybean Seeds In Planta and In Vitro," suggested a correlation between the accumulation of galactopinitol A and seed storability (Obendorf, Horbowicz, Dickerman, Brenac, & Smith, 1998).
Comparative Studies in Seed Development
Lahuta (2011) in the study "Biosynthesis of raffinose family oligosaccharides and galactosyl pinitols in developing and maturing seeds of winter vetch (Vicia vlllosa Roth.)" compared the accumulation of galactopinitol A with other α-D-galactosides during seed development. This study provided insights into the biosynthesis pathways and the role of galactopinitol A in seed maturation (Lahuta, 2011).
Soybean Galactinol Synthase Study
Obendorf, Odorcic, Ueda, Coseo, and Vassallo (2004) investigated the role of soybean galactinol synthase in forming galactopinitol A. Their study "Soybean galactinol synthase forms fagopyritol B1 but not galactopinitols" highlighted the enzyme's specificity and its influence on the accumulation of various soluble carbohydrates in soybean seeds (Obendorf, Odorcic, Ueda, Coseo, & Vassallo, 2004).
Eigenschaften
CAS-Nummer |
64290-91-1 |
|---|---|
Produktname |
galactopinitol A |
Molekularformel |
C13H24O11 |
Molekulargewicht |
356.32 g/mol |
IUPAC-Name |
(1S,2R,3S,4R,5S,6S)-4-methoxy-6-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexane-1,2,3,5-tetrol |
InChI |
InChI=1S/C13H24O11/c1-22-11-7(18)6(17)8(19)12(10(11)21)24-13-9(20)5(16)4(15)3(2-14)23-13/h3-21H,2H2,1H3/t3-,4+,5+,6-,7+,8+,9-,10+,11-,12+,13-/m1/s1 |
InChI-Schlüssel |
WFSVEMFCPALUBB-GDYURJOXSA-N |
Isomerische SMILES |
CO[C@@H]1[C@H]([C@H]([C@@H]([C@@H]([C@H]1O)O[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O)O |
SMILES |
COC1C(C(C(C(C1O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O |
Kanonische SMILES |
COC1C(C(C(C(C1O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O |
Synonyme |
galactopinitol A O-alpha-D-galactopyranosyl-(1-2)-4-O-methyl-D-chiro-inositol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




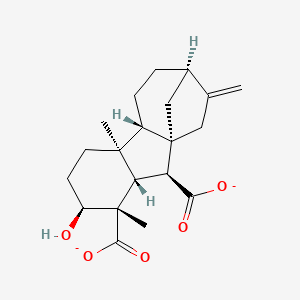

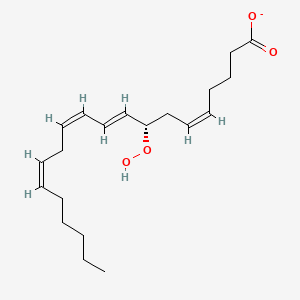
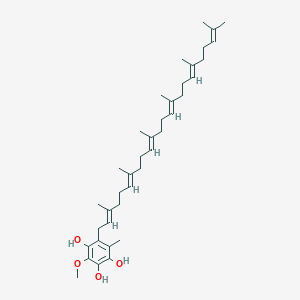
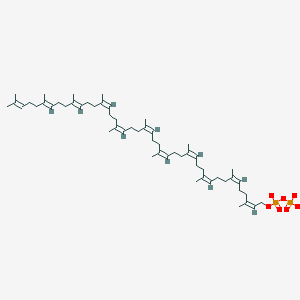
![(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[[(2R,3S,4R,5R)-5-[(1R,2R,3S,5R,6S)-3,5-diamino-2-[[(3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)-2-oxanyl]oxy]-6-hydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)-3-oxolanyl]oxy]oxane-3,4-diol](/img/structure/B1264989.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-N-methylcarbamic acid tert-butyl ester](/img/structure/B1264990.png)

![2-(2,6-dimethylphenoxy)-N-[2-(1-piperidinyl)phenyl]acetamide](/img/structure/B1264995.png)
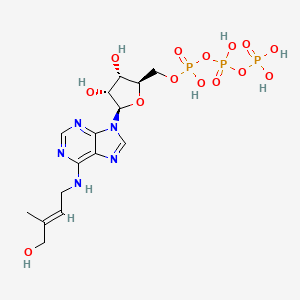
![N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]-2-[(18S,25S,35S)-21-methyl-18-[2-(methylamino)-2-oxoethyl]-16,23,30,33-tetraoxo-25,35-di(propan-2-yl)-3,13,20,27,37-pentathia-7,17,24,31,34,39,40,41,42,43-decazaheptacyclo[34.2.1.12,5.112,15.119,22.126,29.06,11]tritetraconta-1(38),2(43),4,6(11),7,9,12(42),14,19(41),21,26(40),28,36(39)-tridecaen-8-yl]-1,3-thiazole-4-carboxamide](/img/structure/B1265000.png)

